

An In-depth Technical Guide to Bis(trimethoxysilylpropyl)amine (CAS 82985-35-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bis(trimethoxysilylpropyl)amine*

Cat. No.: *B1216377*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(trimethoxysilylpropyl)amine, with CAS number 82985-35-1, is a bifunctional organosilane that serves as a vital molecular bridge between organic and inorganic materials. [1] Its unique structure, featuring a central secondary amine flanked by two trimethoxysilylpropyl groups, allows it to form durable covalent bonds with a wide array of substrates.[2][3] This dual reactivity makes it an exceptional coupling agent, adhesion promoter, and surface modifier, indispensable in the development of high-performance composites, coatings, adhesives, and advanced materials for various industries, including automotive, aerospace, electronics, and medicine.[1][2] This guide provides a comprehensive overview of its chemical properties, mechanism of action, applications, and representative experimental protocols.

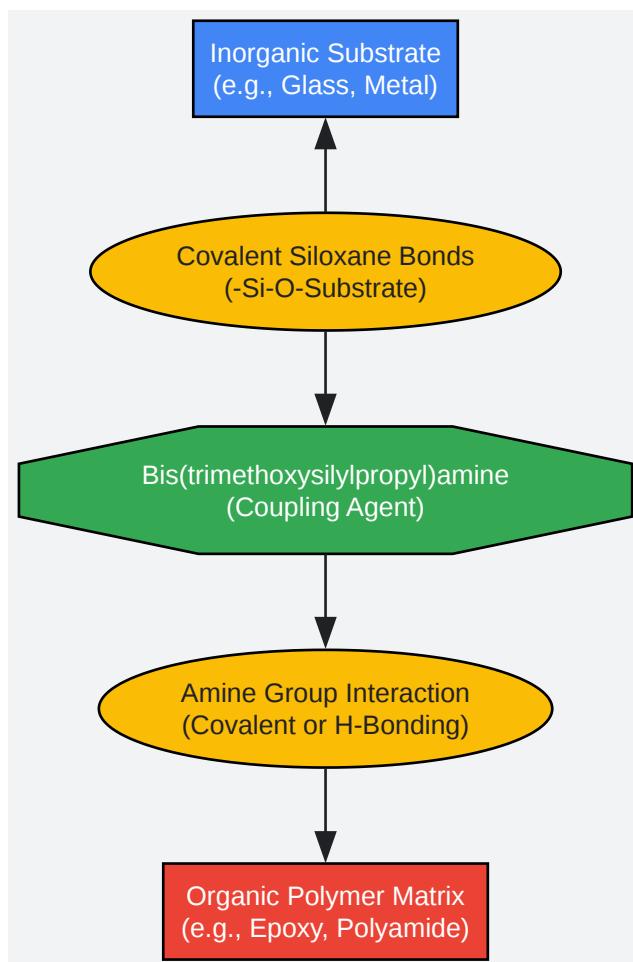
Chemical & Physical Properties

Bis(trimethoxysilylpropyl)amine is a colorless to slightly yellowish liquid with a characteristic amine-like odor.[4][5] Its key properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	82985-35-1	[2]
Molecular Formula	C ₁₂ H ₃₁ NO ₆ Si ₂	[2]
Molecular Weight	341.55 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[6]
Density	1.04 g/mL at 25 °C	[2]
Boiling Point	152 °C at 4 mmHg	[2]
Refractive Index	n _{20/D} 1.432	[2]
EINECS Number	280-084-5	[7]
Synonyms	A-1170, Dynasylan 1124, Silquest A-1170	[6] [7] [8]

Mechanism of Action: A Molecular Bridge

The efficacy of **Bis(trimethoxysilylpropyl)amine** lies in its bifunctional nature, enabling it to chemically link dissimilar materials.[\[8\]](#) This mechanism involves a two-step process: hydrolysis and condensation, followed by interaction with an organic matrix.


Hydrolysis and Condensation

In the presence of water or atmospheric moisture, the trimethoxysilyl groups undergo hydrolysis to form reactive silanol (Si-OH) groups.[\[2\]](#)[\[9\]](#) These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates like glass, metals (aluminum, steel), and minerals (silica, alumina), forming stable, covalent siloxane (Si-O-Substrate) bonds.[\[3\]](#)[\[9\]](#)[\[10\]](#) The silanols can also self-condense to form a cross-linked siloxane network on the surface.[\[6\]](#)[\[10\]](#)

Caption: Hydrolysis and condensation mechanism of the silane. (Within 100 characters)

Organic Interfacial Reaction

Simultaneously, the secondary amine group at the core of the molecule is available to react or interact with the organic polymer matrix.[1][9] This can occur through covalent bond formation with functional groups in resins like epoxies and polyurethanes, or through physical interactions such as hydrogen bonding.[3][4] This dual action creates a robust molecular bridge, significantly enhancing interfacial adhesion.[2]

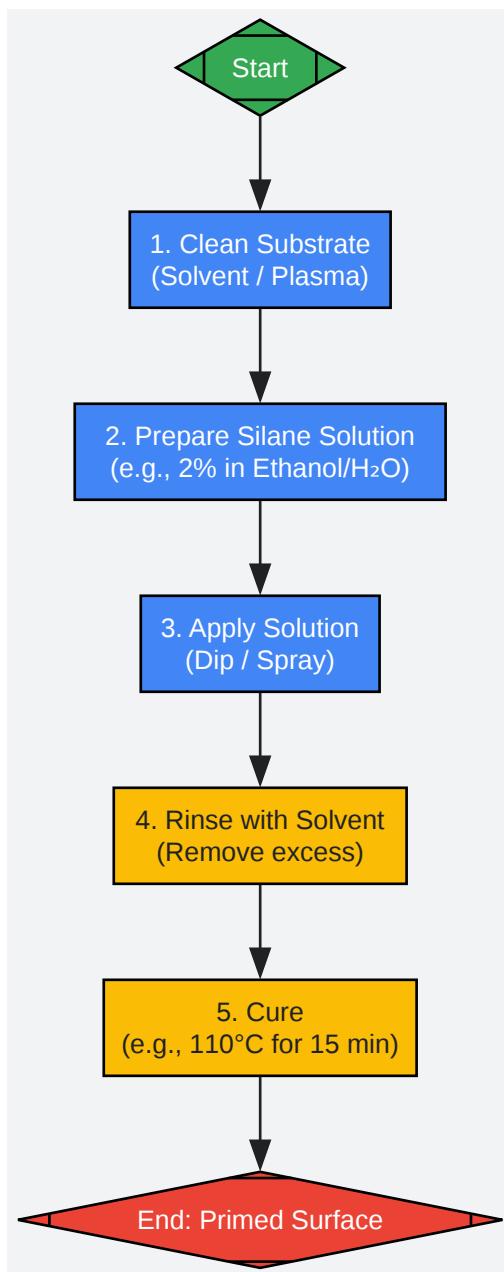
[Click to download full resolution via product page](#)

Caption: Role as a molecular bridge between materials. (Within 100 characters)

Key Applications & Performance Data

The unique properties of **Bis(trimethoxysilylpropyl)amine** lead to its use in a multitude of applications.

Application Area	Function & Benefits	Compatible Polymers
Composites	Coupling Agent: Enhances the bond between inorganic fillers (e.g., glass fibers) and the polymer matrix. Improves mechanical strength, heat, and moisture resistance. [2]	Epoxies, Phenolics, Polyamides, Polyesters, Polyurethanes [4][8]
Adhesives & Sealants	Adhesion Promoter: Acts as an additive or primer to create durable, water-resistant bonds on difficult substrates like glass and metal. [2][11]	Polyurethanes, RTV Silicones, Epoxies, Phenolics [12]
Coatings & Paints	Adhesion Promoter & Surface Modifier: Improves adhesion of coatings to metal and mineral substrates. [5] Enhances corrosion resistance by creating a barrier layer. [10]	Epoxy, Urethane, Melamine, Phenolic, Furan resins [4]
Surface Modification	Functionalization: Modifies surfaces to alter wettability or to provide reactive amine sites for further chemical immobilization (e.g., biomolecules). [9][13]	N/A (Substrates: Glass, Silica, Metal Oxides)
Drug Development	Nanoparticle Functionalization: Used to modify silica nanoparticles, where the amine group serves as an attachment point for drugs or targeting ligands. [13]	N/A (Carrier: Silica)


Experimental Protocols

While specific protocols are application-dependent, the following provides a generalized methodology for surface treatment and use as an additive.

Protocol: Surface Treatment of Inorganic Substrates

This protocol describes a typical procedure for priming a substrate (e.g., glass or metal) to promote adhesion.

- **Substrate Cleaning:** Thoroughly clean the substrate surface with a solvent like acetone or isopropanol to remove organic contaminants. For robust cleaning, an oxygen plasma treatment can be employed.[\[14\]](#)
- **Silane Solution Preparation:** Prepare a dilute solution (e.g., 2% by volume) of **Bis(trimethoxysilylpropyl)amine** in a solvent mixture, typically an alcohol/water blend like 95:5 ethanol:water. The water is necessary to initiate hydrolysis.
- **Application:** Submerge the cleaned substrate in the silane solution or apply the solution uniformly via wiping, dipping, or spraying. An incubation time of 2-20 minutes at room or elevated temperature (e.g., 80°C) is common.[\[14\]](#)
- **Rinsing:** After treatment, rinse the substrate with the pure solvent (e.g., ethanol) to remove any excess, unbound silane.[\[14\]](#)
- **Curing:** Cure the treated substrate to complete the condensation and cross-linking of the silane layer. Curing is typically performed in an oven at temperatures ranging from 70°C to 110°C for 15-30 minutes.[\[14\]](#) The substrate is now ready for application of the adhesive or coating.

[Click to download full resolution via product page](#)

Caption: General workflow for substrate surface treatment. (Within 100 characters)

Protocol: Use as an Additive in a Polymer Formulation

- Formulation: During the formulation of the adhesive, sealant, or coating, add **Bis(trimethoxysilylpropyl)amine** directly to the resin system.

- Concentration: The typical loading level is between 0.5% and 2.0% by weight of the total formulation. The optimal concentration should be determined empirically for each specific system.
- Mixing: Ensure thorough and uniform mixing to disperse the silane throughout the polymer matrix.
- Application & Curing: Apply the final formulation as intended and follow the standard curing procedure for the resin system. The silane will co-react and bond to the filler/substrate interfaces during the cure cycle.

Synthesis Overview

The industrial synthesis of **Bis(trimethoxysilylpropyl)amine** typically involves the reaction of aminopropyltrimethoxysilane with chloropropyltrimethoxysilane.^{[1][15]} The process is a nucleophilic substitution where the amine group of one molecule displaces the chlorine atom of the other.

- Reaction: Aminopropyltrimethoxysilane and chloropropyltrimethoxysilane are reacted under an inert atmosphere at an elevated temperature (e.g., 60°C).^[15]
- Byproduct Removal: The reaction produces a hydrochloride salt as a byproduct, which is subsequently removed.^[15]
- Purification: The final product is purified by vacuum distillation to achieve high purity (e.g., >98%).^{[15][16]}

Recent developments focus on greener synthesis routes, such as solvent-free and microwave-assisted methods, to reduce environmental impact.^{[1][17]}

Safety and Handling

Bis(trimethoxysilylpropyl)amine is classified as causing serious eye damage and may cause skin irritation.^{[16][18]} It is combustible and reacts slowly with moisture.^[19]

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

- Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Keep away from moisture.[18]
- Storage: Store in a cool, dark, and dry place under an inert atmosphere.[16]

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before use.[18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [nbinno.com](#) [nbinno.com]
- 2. BIS (TRIMETHOXYSILYLPROPYL)AMINE - Ataman Kimya [atamanchemicals.com]
- 3. Buy Bis(trimethoxysilylpropyl)amine | 82985-35-1 [smolecule.com]
- 4. Bis[3-(trimethoxysilyl)propyl]amine_ [blueskychemical.com]
- 5. [sisib.com](#) [sisib.com]
- 6. CAS 82985-35-1: Bis(trimethoxysilylpropyl)amine [cymitquimica.com]
- 7. Page loading... [guidechem.com]
- 8. Amino Silanes as adhesion promoter, surface modifier and reactant | SiSiB SILICONES [sinosil.com]
- 9. [nbinno.com](#) [nbinno.com]
- 10. What can bis(trimethoxysilylpropyl)amine be used industrially?_Chemicalbook [chemicalbook.com]
- 11. Bis(trimethoxysilylpropyl)amine - KBR [hskbrchemical.com]
- 12. [chinacouplingagents.com](#) [chinacouplingagents.com]
- 13. [benchchem.com](#) [benchchem.com]
- 14. [researchgate.net](#) [researchgate.net]
- 15. Bis(trimethoxysilylpropyl)amine synthesis - chemicalbook [chemicalbook.com]

- 16. Bis[3-(trimethoxysilyl)propyl]amine | 82985-35-1 | TCI AMERICA [[tcichemicals.com](#)]
- 17. [nbinno.com](#) [[nbinno.com](#)]
- 18. [store.apolloscientific.co.uk](#) [[store.apolloscientific.co.uk](#)]
- 19. Bis(trimethoxysilylpropyl)amine | 82985-35-1 [[chemicalbook.com](#)]
- To cite this document: BenchChem. [An In-depth Technical Guide to Bis(trimethoxysilylpropyl)amine (CAS 82985-35-1)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1216377#bis-trimethoxysilylpropyl-amine-cas-number-82985-35-1>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com